molecular formula C23H17N3O3 B288072 1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one

Cat. No. B288072
M. Wt: 383.4 g/mol
InChI Key: ACVYJLPBGBPVBU-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as NVP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. The compound has also been found to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth of fungi and bacteria, leading to their death. The compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one in lab experiments include its high yield synthesis, low toxicity in normal cells, and potential applications in various fields of science. However, the limitations of using the compound in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

The future directions for the study of 1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one include its further study for its potential use in cancer treatment. The compound can also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Further research can also be carried out to improve the solubility of the compound in water, making it easier to use in aqueous solutions.

Synthesis Methods

1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one has been synthesized using different methods. One of the most common methods is the reaction of 4-nitrobenzaldehyde and 4-methylacetophenone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

1-{4-nitrophenyl}-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential applications in various fields of science. The compound has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

3-[(E)-2-(4-methylphenyl)ethenyl]-1-(4-nitrophenyl)cyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C23H17N3O3/c1-16-6-8-17(9-7-16)10-15-21-20-4-2-3-5-22(27)23(20)25(24-21)18-11-13-19(14-12-18)26(28)29/h2-15H,1H3/b15-10+

InChI Key

ACVYJLPBGBPVBU-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

SMILES

CC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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